Dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with a unique molecular structure. This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities . The presence of the furobenzofuran core in its structure makes it a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the furobenzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- Dimethyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate
- Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate
Uniqueness
Dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific substitution pattern and the presence of the furobenzofuran core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H18N2O6 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C21H18N2O6/c1-9-4-6-10(7-5-9)13-15-12(28-19(23)16(15)21(25)27-3)8-11-14(20(24)26-2)18(22)29-17(11)13/h4-8H,22-23H2,1-3H3 |
InChI Key |
SYXVVCNKPGXHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC4=C2C(=C(O4)N)C(=O)OC)C(=C(O3)N)C(=O)OC |
Origin of Product |
United States |
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